molecular formula C23H20N2O3 B10914975 4-hydroxy-6-methyl-3-{2-[(E)-2-phenylethenyl]-2,3-dihydro-1H-1,5-benzodiazepin-4-yl}-2H-pyran-2-one

4-hydroxy-6-methyl-3-{2-[(E)-2-phenylethenyl]-2,3-dihydro-1H-1,5-benzodiazepin-4-yl}-2H-pyran-2-one

Cat. No.: B10914975
M. Wt: 372.4 g/mol
InChI Key: REPFMDKXWWMXTP-VAWYXSNFSA-N
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Description

3-(2-STYRYL-2,3-DIHYDRO-1H-1,5-BENZODIAZEPIN-4-YL)-4-HYDROXY-6-METHYL-2H-PYRAN-2-ONE is a complex organic compound characterized by its unique structure, which includes a benzodiazepine ring fused with a pyranone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-STYRYL-2,3-DIHYDRO-1H-1,5-BENZODIAZEPIN-4-YL)-4-HYDROXY-6-METHYL-2H-PYRAN-2-ONE typically involves multi-step organic reactions. The process begins with the preparation of the benzodiazepine intermediate, which is then coupled with a styryl group. The final step involves the formation of the pyranone ring under specific reaction conditions, such as the use of a base catalyst and controlled temperature.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.

Chemical Reactions Analysis

Types of Reactions

3-(2-STYRYL-2,3-DIHYDRO-1H-1,5-BENZODIAZEPIN-4-YL)-4-HYDROXY-6-METHYL-2H-PYRAN-2-ONE undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone.

    Reduction: The double bonds in the styryl group can be reduced to single bonds.

    Substitution: The hydrogen atoms in the benzodiazepine ring can be substituted with different functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group results in a ketone derivative, while reduction of the styryl group yields a saturated compound.

Scientific Research Applications

3-(2-STYRYL-2,3-DIHYDRO-1H-1,5-BENZODIAZEPIN-4-YL)-4-HYDROXY-6-METHYL-2H-PYRAN-2-ONE has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: Utilized in the development of advanced materials with specific properties, such as fluorescence or conductivity.

Mechanism of Action

The mechanism of action of 3-(2-STYRYL-2,3-DIHYDRO-1H-1,5-BENZODIAZEPIN-4-YL)-4-HYDROXY-6-METHYL-2H-PYRAN-2-ONE involves its interaction with specific molecular targets and pathways. For instance, in medicinal applications, it may bind to receptors in the central nervous system, modulating neurotransmitter activity and exerting therapeutic effects. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    3-(2-STYRYL-2,3-DIHYDRO-1H-1,5-BENZODIAZEPIN-4-YL)-4-HYDROXY-6-METHYL-2H-PYRAN-2-ONE: shares similarities with other benzodiazepine derivatives and pyranone-containing compounds.

    Benzodiazepine analogs: Compounds with similar benzodiazepine structures but different substituents.

    Pyranone derivatives: Compounds with the pyranone ring but varying functional groups.

Uniqueness

The uniqueness of 3-(2-STYRYL-2,3-DIHYDRO-1H-1,5-BENZODIAZEPIN-4-YL)-4-HYDROXY-6-METHYL-2H-PYRAN-2-ONE lies in its combined structural features, which confer distinct chemical and biological properties

Properties

Molecular Formula

C23H20N2O3

Molecular Weight

372.4 g/mol

IUPAC Name

4-hydroxy-6-methyl-3-[2-[(E)-2-phenylethenyl]-2,3-dihydro-1H-1,5-benzodiazepin-4-yl]pyran-2-one

InChI

InChI=1S/C23H20N2O3/c1-15-13-21(26)22(23(27)28-15)20-14-17(12-11-16-7-3-2-4-8-16)24-18-9-5-6-10-19(18)25-20/h2-13,17,24,26H,14H2,1H3/b12-11+

InChI Key

REPFMDKXWWMXTP-VAWYXSNFSA-N

Isomeric SMILES

CC1=CC(=C(C(=O)O1)C2=NC3=CC=CC=C3NC(C2)/C=C/C4=CC=CC=C4)O

Canonical SMILES

CC1=CC(=C(C(=O)O1)C2=NC3=CC=CC=C3NC(C2)C=CC4=CC=CC=C4)O

Origin of Product

United States

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